

Physical properties of 2-Methoxy-4-nitrobenzenesulfonyl chloride (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzenesulfonyl chloride

Cat. No.: B1582278

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Methoxy-4-nitrobenzenesulfonyl Chloride**

This guide provides a comprehensive overview of the key physical properties of **2-Methoxy-4-nitrobenzenesulfonyl chloride**, a crucial reagent in synthetic organic chemistry and drug discovery. The focus is on providing both established data and detailed, field-proven experimental protocols for the determination of its melting point and solubility, tailored for researchers, scientists, and drug development professionals.

Introduction: The Role of 2-Methoxy-4-nitrobenzenesulfonyl Chloride in Modern Synthesis

2-Methoxy-4-nitrobenzenesulfonyl chloride (MNS-Cl), with CAS number 21320-91-2, is a sulfonyl chloride reagent characterized by a methoxy and a nitro group on the benzene ring.^[1] This substitution pattern modulates the reactivity of the sulfonyl chloride group, making it a valuable building block in various synthetic applications. Its primary utility lies in the formation of sulfonamides, which are a cornerstone of many pharmaceutical compounds. Understanding its physical properties, such as melting point and solubility, is not merely an academic exercise; it is fundamental to its practical application in process development, reaction optimization, and

formulation. Accurate physical data ensures reproducibility, informs purification strategies, and is critical for meeting the rigorous standards of medicinal chemistry and materials science.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a definitive physical property that serves as a primary indicator of its identity and purity.^[2] For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.^[2]

Literature Data for 2-Methoxy-4-nitrobenzenesulfonyl Chloride

The reported melting point for **2-Methoxy-4-nitrobenzenesulfonyl chloride** varies slightly across different suppliers and literature sources, which is common for technical-grade reagents. The data underscores the importance of empirical verification in a laboratory setting.

Parameter	Reported Value (°C)	Source
Melting Point Range	90 - 95	Sigma-Aldrich, ChemicalBook ^{[1][3]}
Melting Point Range	97.0 - 101.0	TCI Chemicals ^[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point range using a digital melting point apparatus (e.g., a Mel-Temp). This method is favored for its accuracy and the small sample quantity required.^[5]

Causality and Rationale: The principle relies on uniform and controlled heating of a finely packed solid. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid define the melting range. A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.^[6]

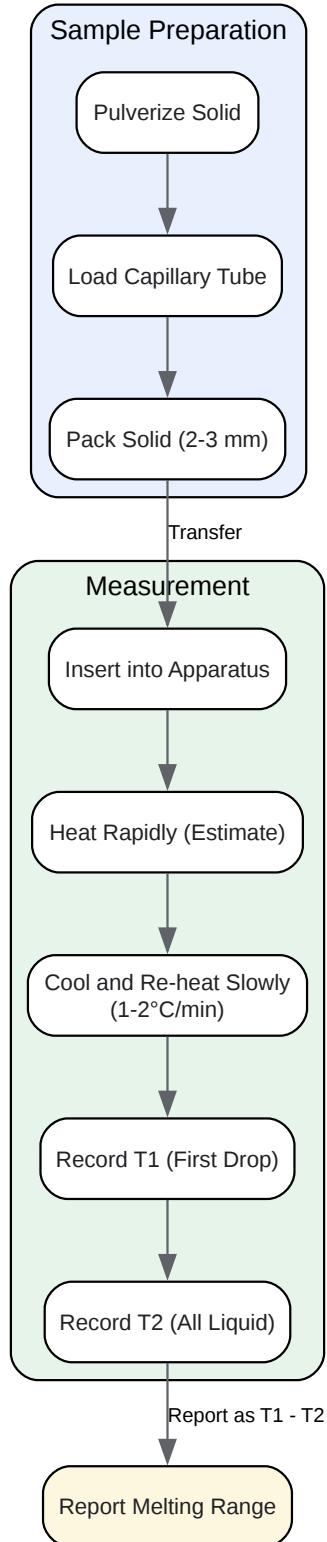
Step-by-Step Methodology:

• Sample Preparation:

- Place a small amount of dry **2-Methoxy-4-nitrobenzenesulfonyl chloride** onto a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle.[6] This ensures uniform packing and heat transfer.
- Take a capillary melting point tube (sealed at one end) and jab the open end into the powdered sample until a small amount of solid enters the tube.[6]

• Sample Packing:

- Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[6]
- For optimal packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the solid tightly into the bottom of the capillary.[5][6]
- The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.[6]


• Apparatus Setup and Measurement:

- Insert the packed capillary tube into the sample holder of the melting point apparatus.
- If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get a rough estimate.[5]
- Allow the apparatus to cool to at least 20°C below the estimated melting point.
- For the accurate measurement, set the heating rate so the temperature increases by no more than 1-2°C per minute as you approach the expected melting point.
- Record the temperature (T_1) at which the first drop of liquid is observed.

- Continue heating slowly and record the temperature (T_2) at which the last crystal melts and the sample is completely liquid.
- The melting point is reported as the range $T_1 - T_2$.

Visualization: Melting Point Determination Workflow

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of melting point determination.

Solubility: A Determinant of Reactivity and Bioavailability

Solubility is a critical physicochemical parameter that influences a compound's behavior in reaction media and its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context.^{[7][8]} For synthetic applications, choosing an appropriate solvent is essential for achieving optimal reaction kinetics and yield. In drug development, poor aqueous solubility can be a major impediment to a candidate's success.^[9]

Qualitative Solubility of 2-Methoxy-4-nitrobenzenesulfonyl Chloride

This compound exhibits solubility characteristics typical of a moderately polar organic molecule containing a reactive sulfonyl chloride group. It is sensitive to moisture, and its solubility in protic solvents like water can lead to hydrolysis.^{[1][4]}

Solvent Class	Example Solvents	Solubility	Rationale / Notes
Aprotic Polar	Tetrahydrofuran (THF), Ethyl Acetate	Soluble	Favorable dipole-dipole interactions.
Aprotic Non-Polar	Toluene, Methylene Chloride	Soluble	The benzene ring structure allows for favorable van der Waals interactions. ^[3] ^[10]
Protic Polar	Water	Insoluble	The compound is largely non-polar and will hydrolyze rather than dissolve. ^[10]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

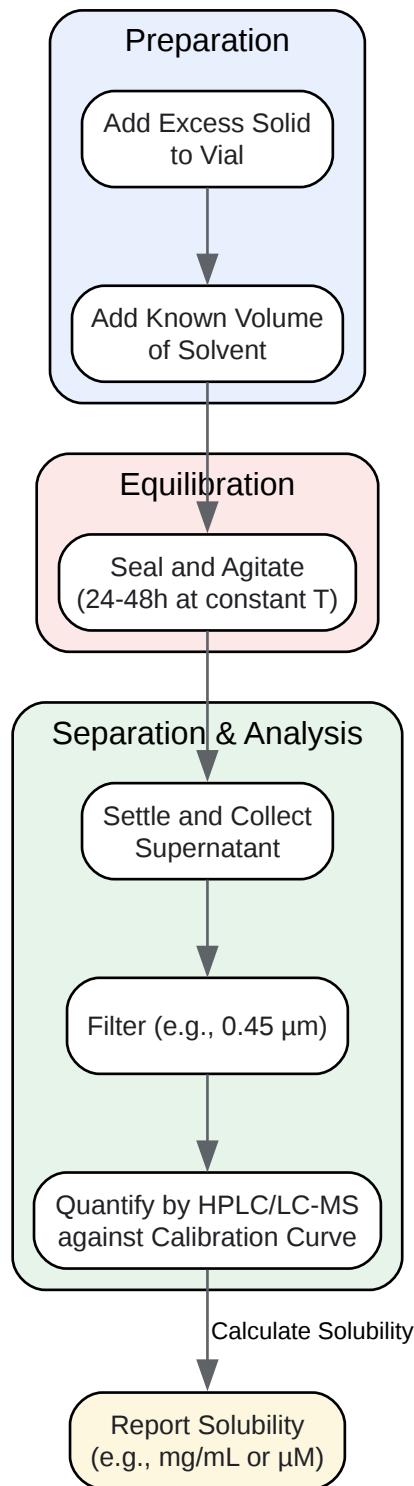
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.^[11] It measures the concentration of a compound in a saturated solution after it has

been allowed to equilibrate for an extended period, providing a definitive value.[12] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery screening.[7][9]

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This state of equilibrium is achieved by agitating an excess of the solid in the chosen solvent at a constant temperature over a sufficient period.[11][12] Subsequent analysis of the supernatant provides the solubility value.

Step-by-Step Methodology:

- Preparation:
 - Accurately weigh an excess amount of **2-Methoxy-4-nitrobenzenesulfonyl chloride** and add it to a sealed, inert vial (e.g., a glass HPLC vial). An "excess" ensures that undissolved solid remains at equilibrium.
 - Add a precise volume of the desired solvent (e.g., toluene, ethyl acetate, or a relevant buffer for aqueous solubility simulation) to the vial.
- Equilibration:
 - Place the sealed vial in an incubator shaker set to a constant temperature (e.g., room temperature or 37°C for physiological relevance).[11][12]
 - Agitate the mixture for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[9][12] The system should appear as a slurry with visible undissolved solid.
- Sample Separation:
 - After incubation, allow the vials to stand undisturbed to let the solid settle.
 - Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.
 - Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic particles.[12] This step is crucial as


suspended solids will artificially inflate the measured concentration.

- Quantification and Analysis:

- Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
- Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[8][12]
- Construct a calibration curve by plotting the analytical response versus concentration for the standards.
- Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Visualization: Shake-Flask Solubility Workflow

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: A schematic of the shake-flask method for equilibrium solubility.

Conclusion

The physical properties of **2-Methoxy-4-nitrobenzenesulfonyl chloride**, specifically its melting point and solubility, are foundational to its effective use in research and development. The protocols and data presented in this guide provide a framework for the accurate characterization of this and other similar reagents. By integrating rigorous experimental technique with an understanding of the underlying physicochemical principles, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-nitrobenzenesulfonyl chloride | 21320-91-2 [amp.chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 21320-91-2 CAS MSDS (2-Methoxy-4-nitrobenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methoxy-4-nitrobenzenesulfonyl Chloride | 21320-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcicchemicals.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Physical properties of 2-Methoxy-4-nitrobenzenesulfonyl chloride (melting point, solubility)]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1582278#physical-properties-of-2-methoxy-4-nitrobenzenesulfonyl-chloride-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com